molecular formula C11H10O2 B7725123 5-Phenylpenta-2,4-dienoic acid CAS No. 38446-98-9

5-Phenylpenta-2,4-dienoic acid

Cat. No. B7725123
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-KBXRYBNXSA-N
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Patent
US09188871B2

Procedure details

styrene-acrylic acid copolymer resin (Mw=3,100, solid acid value=108, manufactured by Johnson Polymers Ltd.) dissolved in cyclohexanone; solid content=60%, solid equivalent=519 g/eq, refractive index=1.55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C1(=O)CCCCC1>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:9]=[CH:10][C:11]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C=CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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